3,7-Dimethyloctan-1-ol
Overview
Description
3,7-Dimethyloctan-1-ol is an organic compound with the molecular formula C({10})H({22})O. It is a colorless to light yellow liquid with a pleasant floral aroma. This compound is commonly used as a flavor and fragrance ingredient, solvent, and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3,7-Dimethyloctan-1-ol, also known as 3,7-Dimethyl-1-octanol, is a versatile compound with a variety of applications. It is commonly used as a flavor and fragrance ingredient due to its pleasant aroma . It has been studied for its potential use as a biofuel due to its high energy content and low volatility . Additionally, it has been investigated for its toxicity to some pests, suggesting its potential use as a repellent and insecticide .
Mode of Action
It is known that it binds to bovine odorant-binding protein (obp), suggesting a role in olfaction . It is also used as a solvent and in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biochemical Pathways
Its use in the synthesis of various organic compounds suggests that it may be involved in a variety of chemical reactions .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -4.67 cm/s .
Result of Action
Due to its toxicity to some pests, it has been studied as a potential repellent and insecticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential use as a biofuel suggests that it may be influenced by factors such as temperature and pressure . Additionally, its use as a repellent and insecticide suggests that it may be influenced by the presence of pests .
Biochemical Analysis
Cellular Effects
It is known that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has high energy content and low volatility, which makes it a potential candidate for use as a biofuel .
Metabolic Pathways
It is known that it can interact with various enzymes or cofactors .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 3,7-dimethyloctanal. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of citronellal, a naturally occurring monoterpenoid. The process involves the use of a nickel or palladium catalyst under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can be oxidized to form 3,7-dimethyloctanoic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to 3,7-dimethyloctane using strong reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: SOCl(_2) in the presence of a base like pyridine.
Major Products:
Oxidation: 3,7-Dimethyloctanoic acid.
Reduction: 3,7-Dimethyloctane.
Substitution: 3,7-Dimethyloctyl chloride.
Scientific Research Applications
3,7-Dimethyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its role as a pheromone in certain insect species.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes
Comparison with Similar Compounds
Citronellol: Another monoterpenoid alcohol with a similar structure but differing in the position of the double bond.
Geraniol: Similar in structure but with a different arrangement of double bonds.
Linalool: A terpene alcohol with a similar floral scent but differing in its molecular structure.
Uniqueness: 3,7-Dimethyloctan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high energy content and low volatility make it a potential candidate for biofuel applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
3,7-dimethyloctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCMAKCNVRZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044360 | |
Record name | 3,7-Dimethyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sweet, rose-like odour | |
Record name | 1-Octanol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethyl-1-octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol) | |
Record name | 3,7-Dimethyl-1-octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.842 | |
Record name | 3,7-Dimethyl-1-octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-21-8, 1117-60-8, 68680-98-8, 1333-49-9 | |
Record name | 3,7-Dimethyl-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydrocitronellol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 3,7-dimethyl-, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-3,7-Dimethyl-1-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068680988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethyl-1-octanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18917 | |
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Record name | 1-Octanol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octanol, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dimethyloctan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,7-DIMETHYL-1-OCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY9K1927C | |
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Record name | (R)-Dihydrocitronellol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035411 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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